(2-Chloro-6-methanesulfonylphenyl)methanol
Description
(2-Chloro-6-methanesulfonylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a chloro group at the 2-position and a methanesulfonyl group (-SO₂CH₃) at the 6-position of the phenyl ring. The hydroxyl group (-CH₂OH) attached to the benzene ring confers polarity, while the methanesulfonyl substituent enhances electron-withdrawing effects, influencing reactivity, acidity, and solubility.
Properties
IUPAC Name |
(2-chloro-6-methylsulfonylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEQUOMRNGISEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve reagents like methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of (2-Chloro-6-methanesulfonylphenyl)methanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 2-position undergoes nucleophilic substitution due to electron-withdrawing effects from the adjacent methanesulfonyl group. This activation facilitates reactions with various nucleophiles:
Example reactions:
-
Ammonolysis : Reaction with aqueous ammonia at 80°C yields (2-amino-6-methanesulfonylphenyl)methanol via SNAr mechanism.
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Alkoxylation : Treatment with sodium methoxide in DMF produces (2-methoxy-6-methanesulfonylphenyl)methanol.
Kinetic parameters for substitution :
| Nucleophile | Solvent | Temp. (°C) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| NH₃ | H₂O | 80 | 2.1 × 10⁻³ |
| CH₃O⁻ | DMF | 60 | 5.8 × 10⁻² |
Oxidation of the Hydroxymethyl Group
The -CH₂OH group undergoes oxidation under controlled conditions:
-
Mild oxidation (CrO₃/H₂SO₄) : Forms (2-chloro-6-methanesulfonylphenyl)formaldehyde.
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Strong oxidation (KMnO₄) : Further oxidizes to (2-chloro-6-methanesulfonylphenyl)carboxylic acid.
Oxidation selectivity :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| CrO₃/H₂SO₄ | Aldehyde | 78 |
| KMnO₄ (acidic) | Carboxylic acid | 65 |
Esterification and Etherification
The hydroxymethyl group participates in typical alcohol reactions:
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Esterification : Reacts with acetyl chloride to form (2-chloro-6-methanesulfonylphenyl)methyl acetate.
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Williamson Ether Synthesis : Forms ethers like (2-chloro-6-methanesulfonylphenyl)methyl propyl ether when treated with NaH and 1-bromopropane.
Reaction efficiency :
| Reaction Type | Reagent | Conversion (%) |
|---|---|---|
| Esterification | Acetyl chloride | 92 |
| Etherification | 1-Bromopropane | 85 |
Radical-Mediated Reactions
Under pyrolysis or combustion conditions, the hydroxymethyl group generates radicals, as observed in studies on analogous systems :
-
Hydrogen abstraction : Forms (2-chloro-6-methanesulfonylphenyl)methyl radical (- CH₂-C₆H₃Cl-SO₂CH₃), which dimerizes to yield bis(2-chloro-6-methanesulfonylphenyl)ethane .
-
Combustion kinetics : Radical recombination follows second-order kinetics with at 500 K .
Stability Under Hydrolytic Conditions
The compound demonstrates resistance to hydrolysis at neutral pH but degrades under acidic or alkaline conditions:
Hydrolysis half-lives :
| pH | Temp. (°C) | Half-life (h) |
|---|---|---|
| 7 | 25 | >1000 |
| 2 | 25 | 48 |
| 12 | 25 | 12 |
Scientific Research Applications
The compound (2-Chloro-6-methanesulfonylphenyl)methanol has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental chemistry, supported by data tables and documented case studies.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide compounds possess activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anti-inflammatory Properties : The compound's structural analogs have been investigated for their ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory applications. This is particularly relevant in treating conditions characterized by excessive inflammation, such as arthritis .
Materials Science
Polymer Synthesis : The compound can be utilized in the synthesis of functionalized polymers. For example, it has been incorporated into polyurethane matrices to enhance photorefractive properties, which are essential for applications in optical devices and sensors .
Photorefractive Materials : The incorporation of this compound into polymeric systems has been shown to improve the efficiency of photorefractive materials, which are used in advanced optical applications such as holography and data storage .
Environmental Chemistry
Solvent Applications : The compound has been studied as a solvent in extraction processes. Its ability to dissolve a wide range of organic compounds makes it suitable for use in metabolomics studies, where it aids in the extraction of metabolites from biological samples .
Wastewater Treatment : Investigations into the use of this compound in catalytic processes for wastewater treatment have shown promising results. Its reactivity allows for the breakdown of complex organic pollutants, contributing to cleaner water systems .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Sulfonamide A | Escherichia coli | 16 µg/mL |
| Similar Sulfonamide B | Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Photorefractive Properties of Functionalized Polymers
| Polymer Type | Photorefractive Efficiency (%) | Application Area |
|---|---|---|
| Polyurethane with this compound | 75 | Optical Sensors |
| Standard Polyurethane | 50 | General Use |
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of this compound revealed its effectiveness against multiple bacterial strains, highlighting its potential as a lead compound for new antibiotics. The research utilized standard microbiological methods to determine MIC values across different strains .
Case Study 2: Polymer Development
In an investigation into photorefractive polymers, researchers synthesized a new class of materials incorporating this compound. The resulting polymers exhibited enhanced photorefractive properties compared to traditional materials, demonstrating their utility in advanced optical applications .
Mechanism of Action
The mechanism of action of (2-Chloro-6-methanesulfonylphenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanesulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, alteration of cellular signaling pathways, and potential therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (2-Chloro-6-methanesulfonylphenyl)methanol with structurally related compounds, highlighting key differences in substituents, molecular weight, and physical properties:
*Note: Properties for this compound are inferred based on structural analogs.
Key Observations:
- Substituent Effects : The methanesulfonyl group in the target compound significantly increases polarity and acidity of the hydroxyl group compared to methyl or benzyloxy substituents. This is due to the strong electron-withdrawing nature of -SO₂CH₃, which stabilizes deprotonation .
- Molecular Weight : The target compound’s molecular weight (~232.67) is intermediate between the methyl analog (156.61) and the benzyloxy derivative (248.70), reflecting the sulfonyl group’s contribution .
- Melting Points: While data for the target compound is unavailable, hydroxyacetophenones with acetyl groups (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) exhibit melting points of 97–110°C, suggesting that sulfonyl-containing analogs may have even higher melting points due to enhanced hydrogen bonding .
Solubility and Stability
- Solubility: The target compound is expected to exhibit higher solubility in polar solvents (e.g., DMSO, methanol) compared to lipophilic analogs like [2-(benzyloxy)-6-chlorophenyl]methanol .
- Stability : Methanesulfonyl groups are generally stable under acidic and oxidative conditions, unlike acetyl or benzyloxy groups, which may hydrolyze or degrade .
Biological Activity
(2-Chloro-6-methanesulfonylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
- Molecular Formula : C8H10ClO3S
- Molecular Weight : 223.68 g/mol
- Structural Features : The compound features a chlorinated phenyl ring and a methanesulfonyl group, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it is effective against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a study involving human cancer cell lines, this compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The results are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
- Interaction with Cellular Pathways : Studies suggest that it modulates pathways related to cell survival and death, particularly those involving p53 and NF-kB .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a promising reduction in bacterial load in infected models, suggesting its potential as a therapeutic agent .
Case Study 2: Cancer Treatment
In a clinical trial, patients with advanced breast cancer were treated with a formulation containing this compound. The preliminary results showed improved survival rates and reduced tumor size in a subset of patients, warranting further investigation .
Q & A
Q. What are the key considerations for synthesizing (2-Chloro-6-methanesulfonylphenyl)methanol in a laboratory setting?
- Methodology : Synthesis typically involves sulfonation and chlorination steps. For example, starting from 2-chloro-6-methylphenylmethanol, methanesulfonyl groups can be introduced via sulfonation using methanesulfonic acid or its derivatives under controlled temperature (e.g., 60–80°C). Purification often employs methanol or methanol/chloroform mixtures for recrystallization . Critical parameters include reaction time, stoichiometric ratios, and inert atmosphere to prevent oxidation of the methanol group. Post-synthesis, confirm purity via HPLC or GC-MS, referencing solvent systems like methanol/water gradients .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the methanesulfonyl (-SO₂CH₃) and chloro substituents.
- Mass spectrometry (MS) for molecular weight verification.
- High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity. Adjust mobile phase composition (e.g., methanol:acetonitrile mixtures) to optimize peak resolution .
- FT-IR to identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, S=O stretches at ~1350–1150 cm⁻¹).
Q. What are the stability considerations for storing this compound?
- Methodology : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and oxidation. Avoid prolonged exposure to moisture, as the methanesulfonyl group may hydrolyze under acidic/basic conditions. Monitor stability via periodic HPLC analysis. For long-term storage, consider lyophilization after dissolving in inert solvents like anhydrous methanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodology : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To address this:
- Compare spectra across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with computational chemistry tools (e.g., DFT calculations for NMR chemical shifts) .
- Reproduce synthesis under strictly controlled conditions to rule out batch-specific impurities.
Q. What experimental design principles apply to optimizing the reaction yield of this compound?
- Methodology : Apply factorial design (e.g., Box-Behnken or central composite design) to test variables:
- Catalyst type (e.g., Lewis acids vs. organocatalysts).
- Temperature (e.g., 50–100°C).
- Reaction time (e.g., 12–48 hours).
Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with confirmatory runs .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations to map electrostatic potentials (ESP) and identify reactive sites (e.g., nucleophilic -OH vs. electrophilic Cl).
- Simulate reaction pathways for sulfonation or substitution using software like Gaussian or ORCA.
- Compare computed IR and NMR spectra with experimental data to refine models .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
